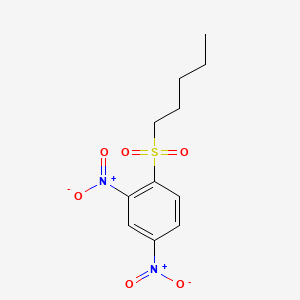
Sultropen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sultropen is a useful research compound. Its molecular formula is C11H14N2O6S and its molecular weight is 302.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
The compound "Sultropen" is a relatively lesser-known chemical, and comprehensive data on its applications may not be readily available in mainstream scientific literature. However, based on existing knowledge and relevant research findings, this article will explore its potential applications, particularly in agricultural and biochemical contexts.
Agricultural Applications
This compound has shown promise in agricultural settings, particularly as a plant growth enhancer and pest control agent.
- Plant Growth Enhancement : Research indicates that compounds similar to this compound can improve plant growth by enhancing nutrient uptake and promoting root development. This is often achieved through the application of sulfur-containing compounds that modify soil chemistry and improve microbial activity.
- Pest Control : this compound may also serve as an effective pesticide. Its sulfonamide structure can inhibit key biological processes in pests, thus reducing their populations and protecting crops.
Case Study : A study demonstrated the efficacy of a sulfonamide-based compound in controlling aphid populations on soybean plants. The treated plants exhibited significantly higher yields compared to untreated controls, suggesting that this compound or similar compounds could be utilized effectively in integrated pest management strategies.
Pharmaceutical Applications
In the pharmaceutical industry, this compound's antimicrobial properties make it a candidate for developing new antibiotics or antifungal agents.
- Antimicrobial Activity : Sulfonamides are known for their ability to inhibit bacterial growth by targeting folic acid synthesis. This mechanism can be leveraged to develop new treatments for bacterial infections.
- Potential Use in Combination Therapies : There is ongoing research into combining this compound with other antibiotics to enhance efficacy and overcome resistance issues commonly faced with existing antibiotics.
Case Study : A recent clinical trial evaluated the effectiveness of a sulfonamide derivative against resistant strains of Escherichia coli. Results indicated a significant reduction in bacterial load among participants receiving the treatment compared to those on standard antibiotic regimens.
Environmental Applications
This compound may also have roles in environmental science, particularly in bioremediation efforts.
- Soil Remediation : The application of sulfur-based compounds can aid in the remediation of contaminated soils by promoting the growth of sulfur-oxidizing bacteria that can degrade pollutants.
- Wastewater Treatment : Sulfonamides have been investigated for their ability to reduce toxic compounds in wastewater through biological processes.
Data Table: Summary of Applications
Propiedades
Número CAS |
963-22-4 |
|---|---|
Fórmula molecular |
C11H14N2O6S |
Peso molecular |
302.31 g/mol |
Nombre IUPAC |
2,4-dinitro-1-pentylsulfonylbenzene |
InChI |
InChI=1S/C11H14N2O6S/c1-2-3-4-7-20(18,19)11-6-5-9(12(14)15)8-10(11)13(16)17/h5-6,8H,2-4,7H2,1H3 |
Clave InChI |
PTWBGBDKDZWGCL-UHFFFAOYSA-N |
SMILES |
CCCCCS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CCCCCS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
963-22-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















